molecular formula C17H21Cl2NO B4917162 2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide

Cat. No.: B4917162
M. Wt: 326.3 g/mol
InChI Key: NGJIKNUKAYRYJI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)benzamide is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the benzene ring.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclic hydrocarbon with a similar structure but lacking the chlorinated benzamide group.

    2-chlorobicyclo[2.2.1]heptane: A chlorinated derivative of norbornane.

    1,7,7-trimethylbicyclo[2.2.1]heptane: A non-chlorinated analog with similar bicyclic structure.

Uniqueness

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide is unique due to the presence of both the chlorinated benzamide group and the bicyclic structure. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO/c1-16(2)10-6-7-17(16,3)14(8-10)20-15(21)12-5-4-11(18)9-13(12)19/h4-5,9-10,14H,6-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIKNUKAYRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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